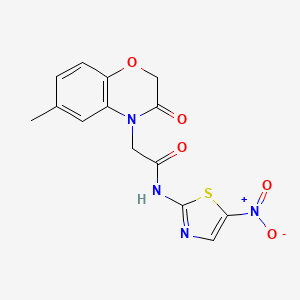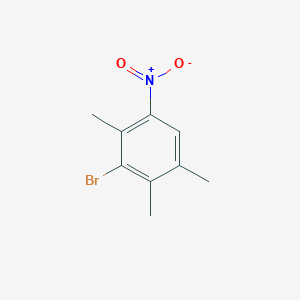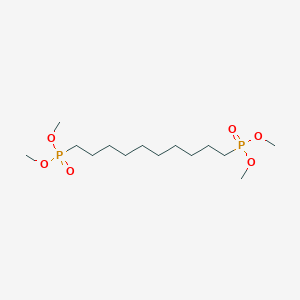
2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide is a synthetic organic compound that belongs to the class of benzoxazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolyl Group: The thiazole ring can be introduced via a nucleophilic substitution reaction.
Nitration: The nitro group can be introduced using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Acetylation: The acetamide group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, particularly at the benzoxazine ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, sulfoxides.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated compounds, substituted thiazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its biological activity.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitro group, for example, can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-6-methyl-3-oxo-4H-1,4-benzoxazine-4-acetamide: Lacks the thiazolyl and nitro groups.
2,3-Dihydro-6-methyl-N-(2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide: Lacks the nitro group.
2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-carboxamide: Has a carboxamide group instead of an acetamide group.
Uniqueness
The presence of both the nitro and thiazolyl groups in 2,3-Dihydro-6-methyl-N-(5-nitro-2-thiazolyl)-3-oxo-4H-1,4-benzoxazine-4-acetamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1033202-17-3 |
|---|---|
Formule moléculaire |
C14H12N4O5S |
Poids moléculaire |
348.34 g/mol |
Nom IUPAC |
2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O5S/c1-8-2-3-10-9(4-8)17(12(20)7-23-10)6-11(19)16-14-15-5-13(24-14)18(21)22/h2-5H,6-7H2,1H3,(H,15,16,19) |
Clé InChI |
CIWIEKDPPABASV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)

![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)




